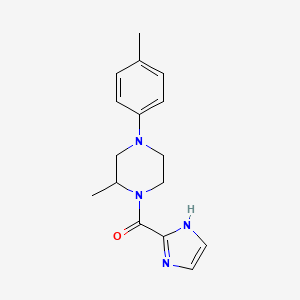![molecular formula C19H19BrN2O5S B5489437 N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5489437.png)
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine, also known as BFMPM, is a novel compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a modified amino acid that has been synthesized through a complex chemical process, and has shown promising results in various studies.
作用机制
The mechanism of action of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression and cell growth. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to induce apoptosis and inhibit cell growth and proliferation. In neurons, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to have neuroprotective effects and improve cognitive function. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has also been shown to have anti-inflammatory effects and inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is its high purity and specificity, which makes it an ideal compound for use in scientific research. However, the synthesis of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a time-consuming and expensive process, which may limit its use in some labs. Additionally, the mechanism of action of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is not fully understood, which may limit its use in some studies.
未来方向
There are many potential future directions for the use of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine in scientific research. One area of interest is the development of new drugs based on the structure of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine. Another area of interest is the use of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine as a tool to study the role of HDACs and the PI3K/Akt/mTOR signaling pathway in cancer and other diseases. Additionally, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine may have potential applications in the treatment of neurodegenerative diseases and other conditions that involve inflammation and oxidative stress.
In conclusion, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a novel compound that has shown promising results in various scientific research fields. While the synthesis of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a complex and expensive process, the resulting compound is highly pure and specific, making it an ideal tool for scientific research. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has potential applications in cancer research, neuroscience, and drug discovery, and may have many future directions for scientific research.
合成方法
The synthesis of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a complex chemical process that involves multiple steps. The first step involves the synthesis of 5-bromo-2-furoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with L-phenylalanine methyl ester to form the corresponding amide. The amide is then reacted with L-methionine to form the final product, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine. The synthesis of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a time-consuming and expensive process, but the resulting compound is highly pure and has shown excellent results in various studies.
科学研究应用
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to have potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5S/c1-28-10-9-13(19(25)26)21-17(23)14(11-12-5-3-2-4-6-12)22-18(24)15-7-8-16(20)27-15/h2-8,11,13H,9-10H2,1H3,(H,21,23)(H,22,24)(H,25,26)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVGYNVPDADYCV-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5489363.png)
![5-(3-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-3-isoxazolol](/img/structure/B5489368.png)

![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine](/img/structure/B5489371.png)
![6-ethyl-2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinoline](/img/structure/B5489378.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B5489383.png)
![2,5-difluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5489390.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5489391.png)
![1-(3-bromophenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-3,5-pyrazolidinedione](/img/structure/B5489393.png)

![ethyl 5-[(2-ethoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5489407.png)
![[5-methyl-3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)isoxazol-4-yl]methanol](/img/structure/B5489420.png)

![2-(methoxymethyl)-7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5489430.png)